2,6-Naphthalenedisulfonyl chloride

Beschreibung

The exact mass of the compound 2,6-Naphthalenedisulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Naphthalenedisulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Naphthalenedisulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

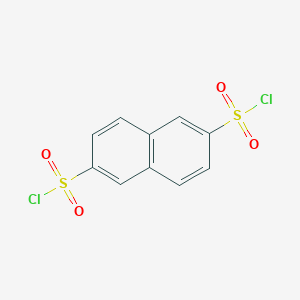

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-2,6-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLHHUICIOEESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342372 | |

| Record name | Naphthalene-2,6-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13827-62-8 | |

| Record name | Naphthalene-2,6-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-NAPHTHALENEDISULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Naphthalenedisulfonyl chloride synthesis from sodium 2,6-naphthalenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-naphthalenedisulfonyl chloride from its precursor, sodium 2,6-naphthalenedisulfonate. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The information compiled herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently conduct this synthesis.

Introduction

2,6-Naphthalenedisulfonyl chloride is a valuable bifunctional molecule utilized as a building block in the synthesis of various organic compounds, including fluorescent dyes, polymers, and pharmaceutical intermediates. Its two reactive sulfonyl chloride groups allow for the introduction of the rigid naphthalene core into larger molecular architectures. This guide focuses on a robust and well-established method for its preparation: the chlorination of sodium 2,6-naphthalenedisulfonate.

Reaction Principle

The synthesis involves the conversion of the sodium sulfonate salt to the corresponding sulfonyl chloride. This transformation is typically achieved by reacting the anhydrous sodium 2,6-naphthalenedisulfonate with a strong chlorinating agent. While several reagents can effect this change, phosphorus pentachloride (PCl₅) is a commonly employed and effective choice. The general reaction is as follows:

C₁₀H₆(SO₃Na)₂ + 2 PCl₅ → C₁₀H₆(SO₂Cl)₂ + 2 POCl₃ + 2 NaCl

The reaction is driven by the formation of the more stable phosphoryl chloride (POCl₃) and sodium chloride (NaCl) as byproducts. An optimal reaction temperature of 110°C has been reported for the synthesis of naphthalenedisulfonyl chlorides, ensuring a reasonable reaction rate while minimizing potential side reactions.[1]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a similar isomer, naphthalene-1,5-disulfonyl chloride, which utilizes phosphorus pentachloride and is conducted at the same reported temperature for the 2,6-isomer.[1][2]

Materials:

-

Sodium 2,6-naphthalenedisulfonate (anhydrous)

-

Phosphorus pentachloride (PCl₅)

-

Chloroform (CHCl₃)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask (1 L)

-

Air condenser with a calcium chloride drying tube

-

Oil bath

-

Mortar and pestle

-

Large beaker (4 L)

-

Steam bath

-

Separatory funnel

-

Fluted filter paper

-

Erlenmeyer flask

-

Rotary evaporator

-

Vacuum aspirator

Procedure:

-

Drying of Starting Material: Dry the sodium 2,6-naphthalenedisulfonate at 140°C for at least 12 hours to ensure it is anhydrous.

-

Reaction Setup: In a 1-L round-bottom flask, place a thoroughly mixed mixture of the dried sodium 2,6-naphthalenedisulfonate and finely divided phosphorus pentachloride. The recommended molar ratio is approximately 1:2.5 (disulfonate salt to PCl₅).[2] Fit the flask with an air condenser equipped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Heating: Place the flask in an oil bath and heat the mixture to 110°C. Maintain this temperature for 1 hour.[1][2] During the heating period, occasionally remove the condenser for brief intervals to stir the reactants with a glass rod. The reaction mixture will become a thick paste.[2]

-

Removal of Byproducts: After the heating period, place the flask on a steam cone and heat under vacuum (water aspirator) for 2 hours to remove the phosphorus oxychloride and any unreacted phosphorus pentachloride.[2]

-

Work-up:

-

Allow the flask to cool and then carefully pulverize the dry solid cake in a mortar.[2]

-

Transfer the powdered solid to a 4-L beaker. Add 750 mL of distilled water and 2 L of chloroform.[2]

-

Heat the mixture on a steam bath to boiling and stir vigorously until most of the solid dissolves.[2]

-

While still hot, transfer the mixture to a separatory funnel and separate the layers.[2]

-

-

Isolation and Purification:

-

Collect the chloroform layer and heat it to boiling again. Filter the hot solution through a large fluted filter into an Erlenmeyer flask.[2]

-

Concentrate the chloroform solution by evaporation until the volume is approximately 250 mL.[2]

-

Cool the concentrated solution in an ice bath to induce crystallization of the 2,6-naphthalenedisulfonyl chloride.[2]

-

Collect the crystalline product by filtration. Further concentration of the mother liquor may yield an additional quantity of the product.[2]

-

Dry the final product under vacuum.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of a naphthalenedisulfonyl chloride isomer based on a similar reported procedure.[2]

| Parameter | Value | Reference |

| Starting Material | ||

| Sodium 1,5-naphthalenedisulfonate | 132.8 g (0.4 mole) | [2] |

| Reagent | ||

| Phosphorus pentachloride | 204.3 g (1 mole) | [2] |

| Reaction Conditions | ||

| Temperature | 110°C | [1][2] |

| Time | 1 hour | [2] |

| Product | ||

| Naphthalene-1,5-disulfonyl chloride | 85–115 g | [2] |

| Yield | 65–88% | [2] |

| Melting Point | 181–183°C | [2] |

Note: The data presented is for the 1,5-isomer but serves as a strong guideline for the synthesis of the 2,6-isomer due to the similarity in reaction conditions.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

References

Spectroscopic Characterization of 2,6-Naphthalenedisulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-naphthalenedisulfonyl chloride. Due to the limited availability of published experimental spectra for 2,6-naphthalenedisulfonyl chloride, this document presents a detailed analysis of closely related analogs to predict its spectral properties. This guide also includes detailed experimental protocols for the acquisition of spectroscopic data for solid organic compounds.

Chemical Structure and Properties

2,6-Naphthalenedisulfonyl chloride is an organic compound with the chemical formula C₁₀H₆Cl₂O₄S₂ and a molecular weight of 325.19 g/mol .[1] Its structure consists of a naphthalene core substituted with two sulfonyl chloride groups at the 2 and 6 positions. The presence of the aromatic naphthalene ring and the two reactive sulfonyl chloride functional groups are key determinants of its chemical and spectroscopic properties.

Basic Information:

| Property | Value |

| CAS Number | 13827-62-8 |

| Molecular Formula | C₁₀H₆Cl₂O₄S₂ |

| Molecular Weight | 325.19 |

| MDL Number | MFCD00085805 |

Predicted and Analog Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-naphthalenedisulfonyl chloride is expected to be relatively simple due to the molecule's symmetry. There are three distinct types of aromatic protons.

-

Predicted ¹H NMR Data for 2,6-Naphthalenedisulfonyl Chloride:

-

The protons at positions 1, 3, 5, and 7 are chemically equivalent. They are adjacent to a sulfonyl chloride group and are expected to appear as a doublet.

-

The protons at positions 4 and 8 are also chemically equivalent and are expected to appear as a doublet.

-

-

¹H NMR Data of Analogs:

-

2,6-Naphthalenedisulfonic acid disodium salt: The spectrum of this salt in D₂O shows distinct aromatic proton signals.[2][3]

-

2-Naphthalenesulfonyl chloride: This mono-substituted analog provides insight into the chemical shifts of the naphthalene protons influenced by a single sulfonyl chloride group.[4]

-

1-Naphthalenesulfonyl chloride: The spectrum of this isomer shows a more complex splitting pattern due to the different substitution position.[5]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the naphthalene ring. Due to symmetry, only five distinct carbon signals are expected for 2,6-naphthalenedisulfonyl chloride.

-

Predicted ¹³C NMR Data for 2,6-Naphthalenedisulfonyl Chloride:

-

Three signals for the protonated aromatic carbons.

-

Two signals for the quaternary carbons (those bonded to the sulfonyl chloride groups and the ring fusion carbons).

-

-

¹³C NMR Data of Analogs:

-

2,6-Naphthalenedisulfonic acid disodium salt: The ¹³C NMR data for this salt is available and serves as a good reference for the chemical shifts of the carbon skeleton.[2]

-

Table 1: Summary of NMR Data for 2,6-Naphthalenedisulfonyl Chloride Analogs

| Compound | Spectroscopic Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 2,6-Naphthalenedisulfonic acid disodium salt | ¹H NMR (D₂O) | Aromatic protons in the range of 7.5-8.5 ppm.[2][3] |

| ¹³C NMR (D₂O) | Aromatic carbons in the range of 125-145 ppm.[2] | |

| 2-Naphthalenesulfonyl chloride | ¹H NMR | Aromatic protons observed in the range of 7.6-8.5 ppm.[4] |

| ¹³C NMR | Aromatic carbons observed in the range of 122-140 ppm. | |

| 1-Naphthalenesulfonyl chloride | ¹H NMR (CDCl₃) | Aromatic protons observed in the range of 7.5-8.8 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for 2,6-naphthalenedisulfonyl chloride are expected to arise from the sulfonyl chloride groups and the aromatic ring.

-

Predicted IR Data for 2,6-Naphthalenedisulfonyl Chloride:

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

S-Cl Stretching: A characteristic absorption band in the region of 500-600 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C-H Bending (out-of-plane): Bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.

-

-

IR Data of Analogs:

Table 2: Summary of Key IR Absorptions for 2,6-Naphthalenedisulfonyl Chloride Analogs

| Compound | Key Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| 2,6-Naphthalenedisulfonic acid disodium salt | Sulfonate (SO₃⁻) | Strong S=O stretching around 1200 cm⁻¹ and 1040 cm⁻¹.[6] |

| 2-Naphthalenesulfonyl chloride | Sulfonyl Chloride (SO₂Cl) | Strong asymmetric S=O stretch (~1370 cm⁻¹), strong symmetric S=O stretch (~1175 cm⁻¹), S-Cl stretch.[7][8] |

| 2,6-Naphthalenedicarbonyl dichloride | Carbonyl Chloride (COCl) | Strong C=O stretching around 1750 cm⁻¹.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Predicted Mass Spectrum for 2,6-Naphthalenedisulfonyl Chloride:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 324 g/mol (for the most abundant isotopes ³²S and ³⁵Cl). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks.

-

Fragmentation: Common fragmentation pathways would involve the loss of Cl, SO₂, and SO₂Cl radicals.

-

-

Mass Spectrometry Data of Analogs:

-

2,7-Naphthalenedisulfonyl dichloride: The mass spectrum of this isomer would show a similar molecular ion peak and fragmentation pattern.[10]

-

2-Naphthalenesulfonyl chloride: The mass spectrum of this compound shows a molecular ion peak at m/z 226 and characteristic fragmentation patterns.[7][8]

-

2,6-Naphthalenedicarbonyl dichloride: This analog also shows a characteristic isotopic pattern for two chlorine atoms.[9]

-

Table 3: Mass Spectrometry Data for 2,6-Naphthalenedisulfonyl Chloride Analogs

| Compound | Ionization Method | Key m/z values and Interpretation |

| 2,7-Naphthalenedisulfonyl dichloride | GC-MS | Molecular ion expected at m/z 324 with characteristic isotopic pattern for two chlorines.[10] |

| 2-Naphthalenesulfonyl chloride | GC-MS | Molecular ion at m/z 226.[7][8] |

| 2,6-Naphthalenedicarbonyl dichloride | GC-MS | Molecular ion at m/z 252 with characteristic isotopic pattern for two chlorines.[9] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

-

Predicted UV-Vis Spectrum for 2,6-Naphthalenedisulfonyl Chloride:

-

The naphthalene ring is the primary chromophore. It is expected to exhibit multiple absorption bands characteristic of the naphthalene system, likely in the range of 220-350 nm. The sulfonyl chloride groups are auxochromes and will cause a slight shift in the absorption maxima compared to unsubstituted naphthalene.

-

-

UV-Vis Data of Analogs:

Table 4: UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| Naphthalene sulfonyl chloride derivative | Not specified | 236, 278, 317[11] |

| 1,5-Naphthalenedisulfonic Acid | Acidic mobile phase | Multiple peaks characteristic of the naphthalene system.[12] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] The choice of solvent is critical to ensure the sample dissolves and the solvent signals do not overlap with the analyte signals.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[13]

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.[13]

-

Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

Use an appropriate relaxation delay (d1) to ensure accurate integration, especially for quantitative measurements.[13][14]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[13]

-

Perform baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Thin Solid Film Method [15]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[15][16]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[15]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

KBr Pellet Method [17]

-

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the spectrum as described above.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[18]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[19]

-

-

Detection:

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Dissolve the solid sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) to a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Data Acquisition:

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).[21]

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of a solid organic compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,6-Naphthalenedisulfonic acid disodium salt(1655-45-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]

- 5. 1-Naphthalenesulfonyl chloride(85-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]

- 9. 2,6-Naphthalenedicarbonyl dichloride | C12H6Cl2O2 | CID 3485596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. fiveable.me [fiveable.me]

- 20. youtube.com [youtube.com]

- 21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the 1H and 13C NMR Data of 2,6-Naphthalenedisulfonyl Chloride

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2,6-naphthalenedisulfonyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 1H and 13C NMR data, alongside a general experimental protocol for acquiring NMR spectra of sulfonyl chlorides and a workflow for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2,6-naphthalenedisulfonyl chloride. These predictions are based on computational models and provide an expected spectral signature for the compound.

Table 1: Predicted 1H NMR Data for 2,6-Naphthalenedisulfonyl Chloride

| Protons | Predicted Chemical Shift (ppm) |

| H-1, H-5 | 8.35 |

| H-3, H-7 | 8.15 |

| H-4, H-8 | 8.65 |

Note: Predicted values are generated from computational algorithms and may vary from experimental results.

Table 2: Predicted 13C NMR Data for 2,6-Naphthalenedisulfonyl Chloride

| Carbons | Predicted Chemical Shift (ppm) |

| C-1, C-5 | 130.5 |

| C-2, C-6 | 145.0 |

| C-3, C-7 | 124.5 |

| C-4, C-8 | 132.0 |

| C-4a, C-8a | 135.5 |

Note: Predicted values are generated from computational algorithms and may vary from experimental results.

Experimental Protocols

General NMR Spectroscopy Protocol for Sulfonyl Chlorides

-

Sample Preparation: Dissolve 5-10 mg of the purified sulfonyl chloride compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Sulfonyl chlorides can be reactive, so the choice of solvent is critical to ensure the stability of the compound during the experiment.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.[1][2] Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.[1] A sufficient number of scans is required to obtain a high-quality spectrum due to the low natural abundance of the 13C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[1]

Synthesis Workflow

2,6-Naphthalenedisulfonyl chloride is typically synthesized from sodium 2,6-naphthalenedisulfonate. The following diagram illustrates the general workflow for this synthesis.[3][4]

Caption: A diagram illustrating the general synthetic route to 2,6-naphthalenedisulfonyl chloride.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-Naphthalenedisulfonyl Chloride

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,6-naphthalenedisulfonyl chloride, a key intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and an analysis of the compound's expected spectral features.

Introduction to the Infrared Spectroscopy of 2,6-Naphthalenedisulfonyl Chloride

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and characterization.

For 2,6-naphthalenedisulfonyl chloride, IR spectroscopy is instrumental in confirming the presence of the key functional groups: the sulfonyl chloride (-SO₂Cl) groups and the naphthalene aromatic ring system. The vibrational modes associated with these groups give rise to characteristic absorption bands in the mid-infrared region.

Expected Infrared Absorption Bands

The infrared spectrum of 2,6-naphthalenedisulfonyl chloride is characterized by the vibrational modes of its constituent functional groups. The primary absorptions are expected from the sulfonyl chloride groups and the naphthalene ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 1410 - 1370 | Sulfonyl Chloride (S=O) | Asymmetric Stretching | Strong |

| 1204 - 1166 | Sulfonyl Chloride (S=O) | Symmetric Stretching | Strong |

| ~375 | Sulfonyl Chloride (S-Cl) | Stretching | Medium to Weak |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |

| 1650 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending (Substitution pattern dependent) | Strong |

Table 1: Expected Infrared Absorption Bands for 2,6-Naphthalenedisulfonyl Chloride. The precise positions of the aromatic C-H out-of-plane bending bands are dependent on the substitution pattern of the naphthalene ring.

Experimental Protocol: KBr Pellet Method for Solid Sample Analysis

Due to the solid nature of 2,6-naphthalenedisulfonyl chloride, the potassium bromide (KBr) pellet method is a widely used and effective technique for obtaining high-quality infrared spectra.[1][2][3][4][5] This method involves intimately mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[2]

Materials and Equipment

-

2,6-Naphthalenedisulfonyl chloride (sample)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Desiccator for storing KBr

Procedure

-

Drying the KBr: Potassium bromide is hygroscopic and readily absorbs moisture from the atmosphere, which can interfere with the IR spectrum (a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).[2][3] Therefore, it is crucial to dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours before use.[2][5] The dried KBr should be stored in a desiccator.[2]

-

Sample Preparation:

-

Grinding and Mixing:

-

Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.

-

Add the 2,6-naphthalenedisulfonyl chloride sample to the mortar.

-

Grind the sample and KBr together thoroughly for several minutes until a homogenous mixture is obtained.[2] The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.[6][7]

-

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a portion of the sample-KBr mixture into the die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes.[2][3][5] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[2][5]

-

-

Spectral Acquisition:

-

Carefully remove the transparent or translucent pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Alternative Method: Thin Solid Film

An alternative method for preparing solid samples is the "thin solid film" technique.[8] This involves dissolving the solid sample in a suitable volatile solvent (e.g., methylene chloride), placing a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate, leaving a thin film of the compound on the plate.[8] This method is often quicker than the KBr pellet method but may result in a less uniform sample thickness.[8]

Workflow for KBr Pellet Preparation

The following diagram illustrates the key steps in the preparation of a KBr pellet for FTIR analysis.

Interpretation of the Spectrum

A representative infrared spectrum of 2,6-naphthalenedisulfonyl chloride will prominently display the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups. These are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[9][10][11]

The aromatic nature of the naphthalene ring will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C ring stretching absorptions in the 1650-1450 cm⁻¹ region.[12][13][14][15] The specific pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 2,6-naphthalenedisulfonyl chloride. By following the detailed experimental protocol for the KBr pellet method, researchers can obtain high-quality spectra. The interpretation of these spectra, based on the characteristic absorption frequencies of the sulfonyl chloride and naphthalene functionalities, allows for the unambiguous confirmation of the compound's identity and purity. This guide provides the necessary foundational knowledge for the successful application of IR spectroscopy in the analysis of this important chemical intermediate.

References

- 1. shimadzu.com [shimadzu.com]

- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. m.youtube.com [m.youtube.com]

- 5. azom.com [azom.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. astrochemistry.org [astrochemistry.org]

- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,6-Naphthalenedisulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedisulfonyl chloride is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its naphthalene core provides a rigid scaffold, while the two sulfonyl chloride groups offer reactive sites for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-naphthalenedisulfonyl chloride, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications in drug discovery, with a focus on the development of enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-naphthalenedisulfonyl chloride is essential for its effective handling, application in synthesis, and for the prediction of the properties of its derivatives. While specific experimental data for this compound is not widely published, properties can be inferred from related structures and general chemical principles.

Table 1: Physical and Chemical Properties of 2,6-Naphthalenedisulfonyl Chloride and Related Compounds

| Property | 2,6-Naphthalenedisulfonyl Chloride | 2-Naphthalenesulfonyl chloride | 2,6-Naphthalenedisulfonic acid disodium salt |

| CAS Number | 13827-62-8 | 93-11-8[1] | 1655-45-4[2] |

| Molecular Formula | C₁₀H₆Cl₂O₄S₂ | C₁₀H₇ClO₂S[1] | C₁₀H₆Na₂O₆S₂[2] |

| Molecular Weight | 325.19 g/mol | 226.68 g/mol [1][3] | 332.26 g/mol [2] |

| Appearance | White to off-white powder (predicted) | Solid[1] | White to almost white powder or crystals[2] |

| Melting Point | Not reported | 74-76 °C[1] | >300 °C[2] |

| Boiling Point | Not reported | 147.7 °C at 0.6 mmHg[1] | Not applicable |

| Solubility | Reacts with water. Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, acetone). | Soluble in toluene.[4] Insoluble in water. | Soluble in water.[5] |

| Stability | Moisture-sensitive, stable under dry, inert conditions. | Moisture-sensitive. | Stable under recommended storage conditions.[5] |

Chemical Reactivity and Synthesis

The reactivity of 2,6-naphthalenedisulfonyl chloride is dominated by the two electrophilic sulfonyl chloride groups. These groups readily react with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing a wide array of functional molecules.

Synthesis of 2,6-Naphthalenedisulfonyl Chloride

2,6-Naphthalenedisulfonyl chloride is typically synthesized from its corresponding sulfonic acid salt, 2,6-naphthalenedisulfonic acid disodium salt. The conversion is achieved by treatment with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2,6-Naphthalenedisulfonyl Chloride (General Procedure)

This protocol is adapted from the synthesis of the analogous naphthalene-1,5-disulfonyl chloride.

Materials:

-

2,6-Naphthalenedisulfonic acid disodium salt

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Anhydrous, inert solvent (e.g., acetonitrile)

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the finely powdered, dry 2,6-naphthalenedisulfonic acid disodium salt in an excess of thionyl chloride or in an inert solvent with a stoichiometric amount of phosphorus pentachloride.

-

Slowly heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride or the solvent by distillation under reduced pressure.

-

The crude 2,6-naphthalenedisulfonyl chloride can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.[6]

DOT Diagram: Synthesis of 2,6-Naphthalenedisulfonyl Chloride

Caption: Synthetic workflow for 2,6-naphthalenedisulfonyl chloride.

Synthesis of Naphthalene Sulfonamides

The reaction of 2,6-naphthalenedisulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of disulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of Naphthalene Disulfonamides

Materials:

-

2,6-Naphthalenedisulfonyl chloride

-

Primary or secondary amine (2 equivalents)

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, pyridine)

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Dissolve 2,6-naphthalenedisulfonyl chloride in the chosen aprotic solvent.

-

Add the amine (2 equivalents) and the base (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The naphthalene sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily synthesize a library of derivatives from 2,6-naphthalenedisulfonyl chloride makes it an attractive starting point for drug discovery campaigns.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[7] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[8]

Naphthalene sulfonamide derivatives have been investigated as inhibitors of the STAT3 pathway.[8][9] These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cancer progression.[10]

DOT Diagram: Inhibition of the IL6/JAK2/STAT3 Signaling Pathway

Caption: STAT3 signaling and its inhibition by naphthalene sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[11] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[12][13] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[11] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. Naphthalene sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various carbonic anhydrase isoforms.[14]

Analytical Characterization

The structural elucidation and purity assessment of 2,6-naphthalenedisulfonyl chloride and its derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the naphthalene core and the presence of the sulfonyl chloride or sulfonamide functional groups. Spectral data for the related 2-naphthalenesulfonyl chloride and 2,6-naphthalenedisulfonic acid disodium salt can be used for comparison.[15][16][17][18]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic vibrational frequencies of the functional groups present, such as the S=O stretching of the sulfonyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural confirmation.

Conclusion

2,6-Naphthalenedisulfonyl chloride is a valuable and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the facile conversion of its sulfonyl chloride groups into sulfonamides provide a versatile platform for the creation of diverse molecular libraries. The demonstrated activity of naphthalene sulfonamide derivatives as inhibitors of key biological targets, such as STAT3 and carbonic anhydrases, underscores the importance of this scaffold in the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of 2,6-naphthalenedisulfonyl chloride and its derivatives.

References

- 1. 2-Naphthalenesulfonyl chloride 99 93-11-8 [sigmaaldrich.com]

- 2. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]

- 3. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

- 10. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Phthalazine Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Synthesis, Biological and in silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. 2,6-Naphthalenedisulfonic acid disodium salt(1655-45-4) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Naphthalenesulfonyl chloride(93-11-8) 13C NMR [m.chemicalbook.com]

- 18. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]

Solubility of 2,6-Naphthalenedisulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Naphthalenedisulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-naphthalenedisulfonyl chloride, a key intermediate in organic synthesis. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive overview based on the general principles of solubility for sulfonyl chlorides, qualitative assessments, and detailed experimental protocols for determining precise solubility. This guide is intended to equip researchers with the necessary information to effectively utilize 2,6-naphthalenedisulfonyl chloride in various organic solvents.

Introduction

2,6-Naphthalenedisulfonyl chloride (CAS No: 13827-62-8) is a chemical compound with the molecular formula C₁₀H₆Cl₂O₄S₂. Its structure, featuring a naphthalene core with two sulfonyl chloride functional groups, makes it a valuable reagent in the synthesis of a variety of compounds, including sulfonamides and other derivatives used in medicinal chemistry. The solubility of this compound in organic solvents is a critical parameter for its application in chemical reactions, influencing reaction rates, yields, and purification processes.

Physicochemical Properties

-

Molecular Formula: C₁₀H₆Cl₂O₄S₂

-

Molecular Weight: 325.19 g/mol

-

Appearance: Typically a powder or crystalline solid.

-

Reactivity: The sulfonyl chloride groups are reactive towards nucleophiles and are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.

Solubility Profile

Quantitative solubility data for 2,6-naphthalenedisulfonyl chloride in various organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of similar aromatic sulfonyl chlorides, a qualitative solubility profile can be inferred. Aromatic sulfonyl chlorides are generally soluble in a range of aprotic organic solvents and halogenated hydrocarbons. Their solubility is typically lower in non-polar solvents and they are reactive with protic solvents like water and alcohols.

Table 1: Qualitative Solubility of 2,6-Naphthalenedisulfonyl Chloride and Related Compounds in Common Organic Solvents

| Solvent | Type | Expected Solubility of 2,6-Naphthalenedisulfonyl Chloride | Solubility of Analogous Compounds |

| Toluene | Aromatic Hydrocarbon | Soluble | 2-Naphthalenesulfonyl chloride is soluble. |

| Chloroform | Halogenated | Soluble | Benzenesulfonyl chloride is soluble.[1] |

| Dichloromethane | Halogenated | Soluble | General good solvent for sulfonyl chlorides. |

| Acetone | Ketone | Soluble | Dansyl chloride is soluble (50 mg/mL).[2] |

| Acetonitrile | Nitrile | Soluble | 6-(p-Toluidino)-2-naphthalenesulfonyl chloride is soluble.[3] |

| Dimethylformamide (DMF) | Amide | Soluble | 6-(p-Toluidino)-2-naphthalenesulfonyl chloride is soluble.[3] |

| Tetrahydrofuran (THF) | Ether | Soluble | General good solvent for organic compounds. |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | p-Chlorobenzenesulfonyl chloride is soluble, but the corresponding sulfonic acid is not.[4] |

| Water | Protic | Insoluble (reactive) | Benzenesulfonyl chloride is insoluble and reacts.[1] |

| Ethanol | Protic (Alcohol) | Soluble (reactive) | Sulfonyl chlorides react with alcohols. |

Note: The expected solubility is a qualitative assessment and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of 2,6-naphthalenedisulfonyl chloride in an organic solvent.

4.1. Materials and Equipment

-

2,6-Naphthalenedisulfonyl chloride

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.2 µm)

-

Syringes

-

Drying oven or vacuum oven

-

Inert gas (e.g., nitrogen or argon)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-naphthalenedisulfonyl chloride to a pre-weighed vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Record the total mass of the vial and the compound.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly with a screw cap.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution should have undissolved solid remaining at the bottom.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry vial. Record the exact volume or mass of the filtered solution transferred.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a drying oven or vacuum oven. The temperature should be set high enough to evaporate the solvent but low enough to not cause decomposition of the solute.

-

If the compound is sensitive to heat or oxygen, evaporate the solvent under a gentle stream of inert gas at room temperature or under vacuum.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the solid residue on the analytical balance.

-

The mass of the dissolved 2,6-naphthalenedisulfonyl chloride is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

-

-

4.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,6-Naphthalenedisulfonyl chloride is moisture-sensitive and can release HCl upon hydrolysis. Handle with care.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-(p-Toluidino)-2-naphthalenesulfonyl chloride fluorescence, =98.0 HPLC 62778-24-9 [sigmaaldrich.com]

- 4. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]

Crystal Structure Analysis of 2,6-Naphthalenedisulfonyl Chloride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of 2,6-naphthalenedisulfonyl chloride. Following a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), it has been determined that the crystal structure of 2,6-naphthalenedisulfonyl chloride has not been reported.

Consequently, this document provides a detailed overview of a closely related compound, 2-naphthalenesulfonyl chloride, for which crystallographic data is available. It also outlines the general experimental protocols for single-crystal X-ray diffraction and a synthetic pathway for 2,6-naphthalenedisulfonyl chloride.

Part 1: Crystallographic Data of 2-Naphthalenesulfonyl Chloride

While the crystal structure of 2,6-naphthalenedisulfonyl chloride is unavailable, the structure of the monosulfonylated analogue, 2-naphthalenesulfonyl chloride, provides valuable insight into the molecular geometry and packing of naphthalenesulfonyl chlorides. The crystallographic data for 2-naphthalenesulfonyl chloride (COD ID: 3500029) is summarized below.[1]

Table 1: Crystal Data and Structure Refinement for 2-Naphthalenesulfonyl Chloride [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₇ClO₂S |

| Formula Weight | 226.68 |

| Temperature | Not Reported |

| Wavelength | Not Reported |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 5.0373 |

| b (Å) | 8.7819 |

| c (Å) | 11.2288 |

| α (°) | 73.632 |

| β (°) | 85.635 |

| γ (°) | 82.993 |

| Volume (ų) | 471.4 |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.598 |

| Data Collection | |

| Diffractometer | Not Reported |

| Radiation Source | Not Reported |

| Refinement | |

| R-factor | 0.0329 |

Part 2: Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis of 2,6-naphthalenedisulfonyl chloride and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis of 2,6-Naphthalenedisulfonyl Chloride

The synthesis of 2,6-naphthalenedisulfonyl chloride can be achieved from sodium 2,6-naphthalenedisulfonate.[2] The reaction involves the conversion of the sulfonate groups to sulfonyl chloride groups.

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure from a single crystal involves a series of steps, from crystal selection to structure solution and refinement. A generalized workflow is presented below.

References

Theoretical and Computational Perspectives on 2,6-Naphthalenedisulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Naphthalenedisulfonyl chloride is a bifunctional molecule of significant interest in organic synthesis and materials science. Its rigid naphthalene core and two reactive sulfonyl chloride groups make it a versatile building block for the synthesis of a variety of compounds, including polymers, dyes, and pharmacologically active agents. This technical guide provides an in-depth overview of the theoretical and computational studies of 2,6-naphthalenedisulfonyl chloride, offering insights into its molecular structure, electronic properties, and reactivity. While direct computational studies on this specific isomer are limited, this guide draws upon data from analogous compounds to provide a comprehensive theoretical framework.

Introduction

Naphthalene derivatives are a cornerstone in the development of organic functional materials and pharmaceuticals. The introduction of sulfonyl chloride moieties onto the naphthalene scaffold, as in 2,6-naphthalenedisulfonyl chloride, imparts unique reactivity, allowing for the facile introduction of sulfonyl-linked functional groups. Understanding the fundamental molecular and electronic properties of this building block is crucial for the rational design of novel materials and therapeutic agents. This guide summarizes key theoretical and computational data, provides detailed experimental protocols for its synthesis, and visualizes relevant chemical workflows.

Molecular Structure and Conformational Analysis

The molecular structure of 2,6-naphthalenedisulfonyl chloride is characterized by a planar naphthalene ring system with sulfonyl chloride groups attached at the 2 and 6 positions. The orientation of the S-Cl bonds relative to the naphthalene plane defines the conformational landscape of the molecule.

Computational and Theoretical Data

Due to the lack of direct computational studies on 2,6-naphthalenedisulfonyl chloride, this section presents theoretical data derived from studies on benzenesulfonyl chloride and other naphthalene derivatives. These values provide a reasonable approximation of the electronic properties of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Benzenesulfonyl Chloride (as a model)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Note: These values are typical ranges from DFT calculations and can vary depending on the level of theory and basis set used.

The naphthalene system in 2,6-naphthalenedisulfonyl chloride is expected to slightly decrease the HOMO-LUMO gap compared to benzenesulfonyl chloride, leading to potentially higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In sulfonyl chlorides, the sulfur atom is electron-deficient and therefore electrophilic, while the oxygen atoms are electron-rich and nucleophilic. The aromatic rings also exhibit regions of negative electrostatic potential above and below the plane of the rings.

Experimental Protocols

Synthesis of 2,6-Naphthalenedisulfonyl Chloride

The synthesis of 2,6-naphthalenedisulfonyl chloride is typically achieved through the chlorosulfonation of naphthalene or the reaction of the corresponding disodium salt of naphthalenedisulfonic acid with a chlorinating agent.[1] The following protocol is a general procedure adapted from the synthesis of similar sulfonyl chlorides.

Materials:

-

Sodium 2,6-naphthalenedisulfonate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium 2,6-naphthalenedisulfonate in the anhydrous solvent.

-

Slowly add phosphorus pentachloride (or thionyl chloride) to the suspension at room temperature. An exothermic reaction may occur, and the temperature should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or other suitable methods).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.

-

The product, 2,6-naphthalenedisulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of acetone and water) to obtain the purified 2,6-naphthalenedisulfonyl chloride.

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and theoretical analysis of 2,6-naphthalenedisulfonyl chloride.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of 2,6-naphthalenedisulfonyl chloride. While direct experimental and computational data for this specific isomer remain scarce, by drawing parallels with analogous compounds, we have been able to construct a robust theoretical framework. This guide serves as a valuable resource for researchers and scientists working with this versatile building block, enabling a more informed approach to the design and synthesis of novel functional molecules. Further dedicated computational and experimental studies are warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

An In-depth Technical Guide to the Reactivity of 2,6-Naphthalenedisulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,6-naphthalenedisulfonyl chloride with various nucleophiles. This reagent is a valuable bifunctional building block in organic synthesis, polymer chemistry, and drug development, primarily utilized for the formation of disulfonamides and disulfonate esters. Its two reactive sulfonyl chloride groups, positioned symmetrically on the naphthalene core, allow for the crosslinking of molecules or the synthesis of symmetrical derivatives.

Executive Summary

2,6-Naphthalenedisulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution at the sulfur atom of its sulfonyl chloride moieties. The reactivity is primarily dictated by the nucleophilicity of the attacking species, with amines, thiols, and phenoxides demonstrating high reactivity. Reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While specific kinetic data for 2,6-naphthalenedisulfonyl chloride is not extensively available in the public domain, the principles of its reactivity can be understood from studies on analogous arylsulfonyl chlorides. This guide summarizes the available quantitative data, provides detailed experimental protocols for key reactions, and presents visual diagrams of reaction pathways and workflows.

Reactivity with Amine Nucleophiles

The reaction of 2,6-naphthalenedisulfonyl chloride with primary and secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted naphthalene-2,6-disulfonamides. These compounds have applications in medicinal chemistry and materials science. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Quantitative Data

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N,N'-diphenylnaphthalene-2,6-disulfonamide | Pyridine, 0-25 °C | Not Specified | General reaction for arylsulfonyl chlorides |

| Substituted Anilines | N,N'-di(substituted-phenyl)naphthalene-2,6-disulfonamide | Microwave irradiation, solvent-free | Good to Excellent | [1] |

| Benzylamine | N,N'-dibenzylnaphthalene-2,6-disulfonamide | Base (e.g., triethylamine), DCM | Not Specified | General protocol |

| Piperidine | 2,6-bis(piperidin-1-ylsulfonyl)naphthalene | Base (e.g., triethylamine), DCM | Not Specified | General protocol |

Note: Specific yield data for the reaction of 2,6-naphthalenedisulfonyl chloride with a wide range of amines is limited in publicly available literature. The yields are generally reported as "good to excellent" for similar reactions.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Naphthalene-2,6-disulfonamides:

Materials:

-

2,6-Naphthalenedisulfonyl chloride

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous pyridine or triethylamine (2.5 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

In a flame-dried round-bottom flask, dissolve the amine (2.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine or triethylamine, 2.5 eq.) to the stirred solution.

-

Dissolve 2,6-naphthalenedisulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted naphthalene-2,6-disulfonamide.

Reaction Pathway

Caption: General reaction of 2,6-naphthalenedisulfonyl chloride with amines.

Reactivity with Alcohol and Phenol Nucleophiles

2,6-Naphthalenedisulfonyl chloride reacts with alcohols and phenols in the presence of a base to form the corresponding bis-sulfonate esters. These esters can be useful as intermediates in organic synthesis or as compounds with specific material properties. The reactivity is generally lower than with amines and may require elevated temperatures.

Quantitative Data

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| p-Toluenesulfonyl chloride (as a model) | Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate) | Diethyl ether, refrigeration | Not specified for synthesis, crystal structure reported | [1][2] |

| Phenols (general) | Bis(arylsulfonate) esters | Pyridine, CH₂Cl₂ | Good to excellent | General observation |

Experimental Protocols

Protocol for the Synthesis of Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate): [1][2]

This protocol describes the synthesis of a related compound, which can be adapted for other phenols.

Materials:

-

2,6-Naphthalenediol

-

p-Toluenesulfonyl chloride (2.2 equivalents)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2,6-naphthalenediol (1.0 eq.) in a mixture of pyridine and DCM.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into cold 1 M HCl and extract with DCM.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the product.

Reaction Workflow

Caption: Workflow for the synthesis of bis-sulfonate esters.

Reactivity with Thiol Nucleophiles

Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react readily with sulfonyl chlorides to form thiosulfonate esters. However, the initial thiosulfonate can be susceptible to further reactions. In the presence of reducing agents, the sulfonyl chloride can be reduced to a sulfinamide.

General Reactivity

The reaction of 2,6-naphthalenedisulfonyl chloride with thiols is expected to proceed rapidly, particularly under basic conditions which generate the more nucleophilic thiolate anion. The resulting bis(thiosulfonate) would be the primary product.

Experimental Protocols

General Protocol for Reaction with Thiols:

Materials:

-

2,6-Naphthalenedisulfonyl chloride

-

Thiol (2.2 equivalents)

-

Base (e.g., triethylamine or sodium hydroxide, 2.5 equivalents)

-

Solvent (e.g., THF or ethanol)

Procedure:

-

Dissolve the thiol (2.2 eq.) in the chosen solvent.

-

Add the base (2.5 eq.) and stir the mixture.

-

Cool the solution to 0 °C.

-

Add a solution of 2,6-naphthalenedisulfonyl chloride (1.0 eq.) in the same solvent dropwise.

-

Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

-

Perform an appropriate aqueous workup to remove salts.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the reaction with thiols.

Applications in Drug Development and Bioconjugation

The bifunctional nature of 2,6-naphthalenedisulfonyl chloride makes it a candidate for use as a crosslinking agent for proteins and other biomolecules. The sulfonyl chloride groups can react with nucleophilic residues on proteins, such as the ε-amino group of lysine or the sulfhydryl group of cysteine, to form stable covalent bonds. This crosslinking can be used to stabilize protein structures, create protein conjugates, or study protein-protein interactions.

While specific studies employing 2,6-naphthalenedisulfonyl chloride for crosslinking proteins like collagen or gelatin are not prevalent in the searched literature, the general principle is well-established with other bifunctional sulfonyl chlorides.[3][4][5]

Conclusion

2,6-Naphthalenedisulfonyl chloride is a versatile reagent for the synthesis of disulfonamides and disulfonate esters. Its reactivity with a range of nucleophiles, particularly amines, provides a straightforward route to a variety of symmetrical naphthalene-based derivatives. While detailed quantitative data and specific experimental protocols for this particular disulfonyl chloride are not extensively documented in readily accessible literature, the general principles of sulfonyl chloride chemistry provide a strong foundation for its application in research and development. Further investigation into the specific reaction kinetics and optimization of protocols for various nucleophiles would be a valuable contribution to the field.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Naphthalenedisulfonyl Chloride in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,6-naphthalenedisulfonyl chloride in chemical reactions. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific quantitative data and detailed biological pathway interactions for 2,6-naphthalenedisulfonyl chloride are not extensively documented in publicly available literature, this guide extrapolates its reactivity based on the well-established principles of sulfonyl chloride chemistry and the biological activity of related naphthalene-based sulfonamide compounds.

Core Mechanism of Action: Electrophilic Attack

The primary mechanism of action of 2,6-naphthalenedisulfonyl chloride is centered around its potent electrophilic nature. The two sulfonyl chloride (-SO₂Cl) groups attached to the naphthalene core are highly susceptible to nucleophilic attack. The sulfur atom in each sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

The most common reaction involving 2,6-naphthalenedisulfonyl chloride is the formation of sulfonamides through its reaction with primary or secondary amines. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

This fundamental reactivity allows for the use of 2,6-naphthalenedisulfonyl chloride as a bifunctional crosslinking agent or as a scaffold for the synthesis of a diverse array of molecules with potential biological activities.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Naphthalenedisulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives utilizing 2,6-naphthalenedisulfonyl chloride as a key building block. The resulting N,N'-disubstituted-2,6-naphthalenedisulfonamides are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the sulfonamide functional group and the naphthalene scaffold.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting activities. The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in drug design, often imparting favorable pharmacokinetic properties and engaging in crucial binding interactions with biological targets. The combination of these two pharmacophores through the use of 2,6-naphthalenedisulfonyl chloride offers a strategic approach to the development of novel drug candidates with unique structure-activity relationships.

This document outlines the synthetic route to N,N'-disubstituted-2,6-naphthalenedisulfonamides, provides detailed experimental protocols, summarizes key quantitative data, and discusses their potential applications in drug discovery, particularly in the context of anticancer research.

Synthesis Pathway

The synthesis of N,N'-disubstituted-2,6-naphthalenedisulfonamides is typically achieved through the reaction of 2,6-naphthalenedisulfonyl chloride with two equivalents of a primary or secondary amine. This reaction is a nucleophilic acyl substitution at the sulfonyl group. The presence of a base is generally required to neutralize the hydrochloric acid generated during the reaction.

Application Notes and Protocols for HPLC Derivatization using 2,6-Naphthalenedisulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, exhibit poor sensitivity with common HPLC detectors. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability.

2,6-Naphthalenedisulfonyl chloride (2,6-NDSC) is a valuable derivatizing agent for primary and secondary amines, as well as phenolic compounds. The naphthalene moiety introduces a highly fluorescent group into the analyte molecule, allowing for sensitive fluorescence detection. The resulting sulfonamide and sulfonate ester derivatives are stable and exhibit excellent chromatographic properties on reverse-phase HPLC columns. This application note provides detailed protocols for the use of 2,6-NDSC as a derivatizing agent for HPLC analysis.

Principle and Reaction Mechanism